2-Ethyl-3-methyl-1-benzofuran-7-amine
Overview
Description
Preparation Methods
The synthesis of 2-Ethyl-3-methyl-1-benzofuran-7-amine typically involves several steps, including the formation of the benzofuran ring and subsequent functionalization. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Industrial production methods may involve the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques .
Chemical Reactions Analysis
2-Ethyl-3-methyl-1-benzofuran-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Ethyl-3-methyl-1-benzofuran-7-amine can be compared with other benzofuran derivatives, such as:
2-Methylbenzofuran-7-amine: Similar in structure but lacks the ethyl group at the 2-position.
3-Methylbenzofuran-7-amine: Similar in structure but lacks the ethyl group at the 2-position.
5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine: Contains a chlorine atom at the 5-position, which may alter its biological activity and chemical properties.
Properties
IUPAC Name |
2-ethyl-3-methyl-1-benzofuran-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10/h4-6H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMACQRLSVISKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C(=CC=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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